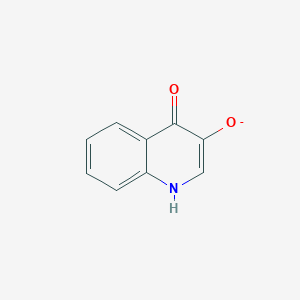

quinolin-4(1H)-one-3-olate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6NO2- |

|---|---|

Molecular Weight |

160.15 g/mol |

IUPAC Name |

4-oxo-1H-quinolin-3-olate |

InChI |

InChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12)/p-1 |

InChI Key |

BHTNYVRPYQQOMJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Quinolin 4 1h One 3 Olate and Analogues

Historical and Contemporary Approaches to Quinolin-4-one Core Synthesis

The foundational methods for constructing the quinolin-4-one skeleton were established in the late 19th century, with many of these classic reactions still in use today, albeit with significant modifications. researchgate.net More recent advancements have focused on developing milder, more efficient, and environmentally benign procedures. researchgate.net

Classic Synthetic Strategies and Their Adaptations

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines. wikipedia.org This thermal cyclization method traditionally involves the condensation of an aniline with diethyl ethoxymethylenemalonate. mdpi.com The resulting intermediate is then heated to high temperatures (above 250°C) to induce cyclization, forming a 4-hydroxy-3-ethoxycarbonylquinoline. mdpi.com Subsequent hydrolysis and decarboxylation yield the quinolin-4-one. mdpi.com A significant drawback of this classical approach is the harsh reaction conditions, which can lead to product decomposition and limit the scope of compatible functional groups. mdpi.com The regioselectivity can also be an issue with asymmetrically substituted anilines, often resulting in a mixture of products. mdpi.com

Adaptations to the Gould-Jacobs reaction have aimed at mitigating these issues. For instance, microwave-assisted syntheses have been shown to reduce reaction times and, in some cases, improve yields of substituted 4-hydroxyquinoline (B1666331) derivatives. asianpubs.orgresearchgate.net These methods often still require a high-temperature cyclization step but can offer a more controlled and efficient heating process. researchgate.net

Recent Advancements in Chemical Synthesis of Quinolin-4-ones

Modern synthetic chemistry has introduced a variety of new methods for the construction of the quinolin-4-one core, often under much milder conditions than their classical counterparts. These contemporary approaches include transition-metal-catalyzed reactions and novel cyclization strategies. mdpi.commdpi.com

A notable recent development is the phosphine-mediated redox cyclization of 1-(2-nitroaryl)prop-2-ynones to yield 3-hydroxyquinolin-4(1H)-ones. organic-chemistry.orgacs.orgnih.gov This method is significant as it proceeds under neutral conditions, avoiding the need for strong acids or bases that are often required in traditional syntheses. organic-chemistry.orgacs.orgnih.gov The reaction is believed to involve a Michael addition of the phosphine to the ynone, which initiates a cascade of events leading to the final cyclized product. organic-chemistry.org This approach has been successfully applied to the total synthesis of natural products like japonine. organic-chemistry.orgacs.orgnih.gov

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 1-(2-nitroaryl)prop-2-ynone | Phosphine | 3-Hydroxyquinolin-4(1H)-one | High | organic-chemistry.orgacs.orgnih.gov |

Regioselective Synthesis and Functionalization Strategies

Achieving specific substitution patterns on the quinolin-4-one ring, particularly at the 3-position to generate the desired 3-olate, requires regioselective synthetic strategies. Several modern methods have been developed to address this challenge.

Ortho-Metallation and Amination Sequences (Modified Niementovsky Reaction)

A significant approach to the synthesis of 3-substituted quinolin-4-ones is a modification of the Niementovsky reaction developed by Victor Snieckus and his group. mdpi.com This method utilizes a regioselective ortho-metallation and amination sequence. mdpi.com The process begins with the condensation of an anthranilic acid amide with a ketone to form an imine. mdpi.com This imine is then treated with a strong base, such as lithium diisopropylamide (LDA), to induce cyclization and form the 3-substituted quinolin-4-one. mdpi.com The advantage of this method lies in the availability of a wide range of substituted anthranilic acid amides and the relatively mild, base-promoted reaction conditions. mdpi.com

| Reactant 1 | Reactant 2 | Base | Product | Key Feature | Reference |

| Anthranilic acid amide | Ketone | LDA | 3-Substituted quinolin-4-one | Mild, base-promoted cyclization | mdpi.com |

N-Heterocyclic Carbene-Catalyzed Routes

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis. mdpi.com Their application in the synthesis of quinolin-4-ones has been explored, offering a metal-free catalytic approach. mdpi.com One such method, described by Rai and coworkers, involves the reaction of an aldehyde and a bromide derivative in the presence of an NHC catalyst. mdpi.com The proposed mechanism involves the nucleophilic attack of the NHC on the aldehyde, leading to the formation of a homoenolate intermediate. mdpi.com This intermediate then reacts with the bromide, followed by intramolecular heterocyclization and dehydration to yield the quinolin-4-one. mdpi.com The stability of the conjugated quinolin-4-one system is a driving force for the final dehydration step. mdpi.com

Conrad–Limpach Reaction Modifications

The Conrad–Limpach synthesis, discovered in 1887, is a classical method for producing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.org The reaction proceeds via a Schiff base intermediate, which undergoes thermal cyclization at high temperatures (around 250°C). wikipedia.org The use of high-boiling, inert solvents like mineral oil can significantly improve the yields of this cyclization. wikipedia.org

While the traditional Conrad-Limpach reaction yields 4-hydroxyquinolines, modifications have been developed to introduce substituents at other positions. One such modification involves the use of Meldrum's acid or acetoacetonitriles in place of β-ketoesters. scribd.com Another adaptation is a one-pot modification where the typical ethyl acetoacetate is replaced by a vinyl ether, which has been shown to improve yields in certain cases. nih.gov These modifications can offer alternative pathways to substituted quinolones, although direct synthesis of 3-hydroxyquinolones via this route remains a challenge. scribd.comnih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Aniline | β-ketoester | ~250°C, inert solvent | 4-Hydroxyquinoline | wikipedia.org |

| Aniline | Meldrum's acid | Not specified | 4-Hydroxyquinoline | scribd.com |

| Aniline | Vinyl ether | Not specified | 4-Quinolone | nih.gov |

Synthesis of Substituted Quinolin-4(1H)-ones and Their Derivatives

The functionalization of the quinolin-4-one core, especially at the 3-position, allows for the generation of a diverse range of analogues with potential therapeutic applications. Various synthetic methods have been developed to achieve this, from well-established name reactions to more recent innovations.

Several methods have been established for the synthesis of 3-substituted quinolin-4-ones, each with its own advantages and substrate scope.

One notable method for introducing substituents at the 3-position is the Snieckus reaction . This approach involves a regioselective sequence of ortho-metallation reactions followed by amination, representing a modification of the Niementovsky reaction. mdpi.commdpi.com The process typically starts with the condensation of an anthranilic acid amide with a ketone to form an imine, which is then treated with a strong base like lithium diisopropylamide (LDA) to induce cyclization and form the 3-substituted quinolin-4-one. mdpi.com This method is valued for the availability of substituted anthranilic acid amides and the relatively mild, base-promoted reaction conditions. mdpi.com

Another classical approach is the Camps cyclization , which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com The reaction mechanism proceeds through an intramolecular aldol condensation of the enolizable N-(2-acylaryl)amide substrate. mdpi.com Depending on the substrate structure and reaction conditions, this method can yield either quinolin-4-ones or quinolin-2-ones. mdpi.com

More contemporary methods include transformations catalyzed by transition metals and N-heterocyclic carbenes (NHCs). mdpi.com For instance, a phosphine-mediated redox transformation of readily available 1-(2-nitroaryl)prop-2-ynones provides a route to 3-hydroxyquinoline-4(1H)-ones under neutral conditions. organic-chemistry.org This method is particularly relevant for the synthesis of the parent compound, quinolin-4(1H)-one-3-olate.

A greener approach involves a decarboxylating cyclization procedure. This method utilizes inexpensive and readily available isatoic anhydrides and 1,3-dicarbonyl compounds. mdpi.com The reaction is typically carried out in water at elevated temperatures, where a base generates a carbanion from the dicarbonyl compound. This carbanion then attacks the carbonyl group of the isatoic anhydride, leading to the release of carbon dioxide and subsequent intramolecular cyclization and dehydration to form the quinolin-4-one. mdpi.com

| Synthetic Strategy | Starting Materials | Key Reagents/Conditions | Product Type |

| Snieckus Reaction | Anthranilic acid amide, Ketone | Strong base (e.g., LDA) | 3-Substituted quinolin-4-ones |

| Camps Cyclization | N-(2-Acylaryl)amide | Base catalysis | 3-Substituted quinolin-4-ones or quinolin-2-ones |

| Phosphine-Mediated Redox Transformation | 1-(2-Nitroaryl)prop-2-ynone | Phosphine | 3-Hydroxyquinoline-4(1H)-ones |

| Decarboxylating Cyclization | Isatoic anhydride, 1,3-Dicarbonyl compound | Base, Water, 80 °C | Substituted quinolin-4-ones |

4-Hydroxyquinolines are tautomers of quinolin-4(1H)-ones and are important intermediates and final products in their own right. The Conrad–Limpach synthesis is a well-established method for their preparation. wikipedia.org This reaction involves the condensation of anilines with β-ketoesters to form a Schiff base, which then undergoes a thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline. wikipedia.orgsynarchive.com The choice of a high-boiling, inert solvent such as mineral oil can significantly improve the yield of the cyclization step. wikipedia.org The reaction is believed to proceed through an electrocyclic ring closing of the enol form of the Schiff base. wikipedia.org

An alternative to the high-temperature conditions of the Conrad-Limpach synthesis involves the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides. The subsequent hydrogenation of the condensation product leads to substituted 2-(4-hydroxyquinolin-2-yl) acetates. nih.govmdpi.com Another approach to 4-hydroxyquinolines is the dehydrogenation of the corresponding 4-keto-1,2,3,4-tetrahydroquinoline compounds. This can be achieved by heating the tetrahydroquinoline with palladium black in the presence of a hydrogen acceptor like maleic acid, fumaric acid, or nitrobenzene. google.com

| Synthetic Method | Starting Materials | Key Features | Product |

| Conrad–Limpach Synthesis | Anilines, β-Ketoesters | Thermal cyclization of a Schiff base intermediate at high temperatures. | 4-Hydroxyquinolines |

| Rahn et al. Method | 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene, 2-Nitrobenzoyl chlorides | Milder alternative to Conrad-Limpach, involves hydrogenation. | Substituted 2-(4-hydroxyquinolin-2-yl) acetates |

| Dehydrogenation | 4-Keto-1,2,3,4-tetrahydroquinoline | Palladium black catalyst with a hydrogen acceptor. | 4-Hydroxyquinolines |

Green Chemistry Approaches in Quinoline (B57606) Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of quinoline derivatives. These green chemistry approaches often involve the use of nanocatalysts, which offer advantages such as high efficiency, recyclability, and mild reaction conditions. acs.org

Nanocatalysts have emerged as a powerful tool in organic synthesis, providing a bridge between homogeneous and heterogeneous catalysis. acs.org They are particularly effective in promoting the synthesis of quinolines, often through the Friedländer annulation reaction, which involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group. nih.govnih.gov

Iron-based nanocatalysts are of great interest due to iron's abundance, low toxicity, and magnetic properties, which allow for easy catalyst recovery. nih.gov For instance, a nanocomposite of Fe–Fe3C nanoparticles and Fe–Nx sites on N-doped porous carbon has been shown to be highly efficient for the synthesis of quinolines and quinazolinones through the oxidative coupling of amines and aldehydes using hydrogen peroxide as a green oxidant. nih.govsemanticscholar.org

Copper-based nanocatalysts , including copper oxide (CuO) nanoparticles, are also widely used due to their unique catalytic properties. acs.orgnih.gov These catalysts can be employed in the synthesis of various quinoline derivatives, such as 3-acylquinolines from 2-aminoaryl alcohols and α,β-unsaturated ketones. acs.orgnih.gov Bimetallic nano-Pd/Cu catalysts have also been developed for the synthesis of new quinoline derivatives. csfarmacie.cz

Silica nanoparticles (Nano-SiO2) have been utilized as a recyclable and efficient catalyst for the Friedländer annulation under solvent-free and microwave-assisted conditions. nih.govijcce.ac.irijcce.ac.ir The use of silica-supported catalysts, such as silica-supported P2O5, also provides a green and efficient method for quinoline synthesis under solvent-free conditions. ijcce.ac.irijcce.ac.ir

| Nanocatalyst Type | Example | Synthetic Application | Key Advantages |

| Iron-based | Fe–Fe3C@NC | Oxidative coupling of amines and aldehydes | Abundant, low toxicity, magnetic, recyclable |

| Copper-based | CuO nanoparticles | Synthesis of 3-acylquinolines | Unique catalytic properties, high efficiency |

| Silica-based | Nano-SiO2 | Friedländer annulation | Recyclable, solvent-free conditions, microwave-assisted |

Structural Elucidation and Conformational Analysis in Quinolin 4 1h One 3 Olate Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to understanding the molecular structure of quinolin-4(1H)-one systems. Techniques ranging from Nuclear Magnetic Resonance to Mass Spectrometry provide complementary information on the connectivity, functional groups, and molecular weight of the compound.

Advanced Nuclear Magnetic Resonance Spectroscopy Applications (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the structural framework of quinolin-4(1H)-one derivatives. In the context of the parent system, which exists in equilibrium with its 3-hydroxy tautomer, NMR provides critical insights into the predominant form in solution.

¹H NMR: The proton NMR spectrum of the closely related quinolin-4(1H)-one in a solvent like DMSO-d₆ typically shows a distinct downfield signal for the N-H proton, often observed as a broad singlet around 11.9 ppm. chemicalbook.com The aromatic protons on the fused benzene (B151609) ring appear in the range of 7.3 to 8.2 ppm, with their specific chemical shifts and coupling patterns revealing their positions. A key feature is the signal for the proton at the C2 position, which appears as a singlet or a doublet depending on the substitution, often in the region of 6.1-6.4 ppm. chemicalbook.comrsc.org

¹³C NMR: The ¹³C NMR spectrum is particularly diagnostic for confirming the quinolin-4(1H)-one skeleton. A crucial signal is that of the carbonyl carbon (C4), which typically resonates in the downfield region, around 177 ppm in DMSO-d₆. rsc.orgresearchgate.net The presence of this signal strongly supports the predominance of the 4-oxo-keto form in solution. researchgate.net The other carbon signals of the heterocyclic and carbocyclic rings appear between approximately 107 and 150 ppm. rsc.org For instance, studies on 2-phenylquinolin-4(1H)-one show the C2 carbon at ~150 ppm and the C3 carbon at ~107 ppm. rsc.org

Table 1: Representative NMR Data for Quinolin-4(1H)-one Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 4-Hydroxyquinoline (B1666331) | DMSO-d₆ | 11.91 (N-H), 8.17 (H-5), 7.97 (H-2), 7.68 (H-7), 7.61 (H-8), 7.36 (H-6), 6.12 (H-3) | Not specified | chemicalbook.com |

| 2-phenylquinolin-4(1H)-one | DMSO-d₆ | 11.72 (N-H), 8.10 (H-5), 7.77 (H-8), 7.67 (H-7), 7.34 (H-6), 6.34 (H-3) | 176.92 (C=O), 149.98 (C-2), 140.50 (C-8a), 107.32 (C-3) | rsc.org |

| 2-(p-tolyl)quinolin-4(1H)-one | DMSO-d₆ | 11.66 (N-H), 8.09 (H-5), 7.76 (H-8), 7.66 (H-7), 7.32 (H-6), 6.31 (H-3) | 176.88 (C=O), 150.00 (C-2), 140.52 (C-8a), 107.01 (C-3) | rsc.org |

Infrared and Ultraviolet-Visible Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. For quinolin-4(1H)-one systems, the most significant absorption is the carbonyl (C=O) stretching vibration. This band is typically strong and appears in the region of 1610-1670 cm⁻¹. derpharmachemica.com The presence of a C=O stretch and the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) in the solid-state IR spectrum further corroborate the prevalence of the keto-tautomer. researchgate.net Other characteristic bands include C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and various C=C and C-N stretching vibrations in the fingerprint region (below 1600 cm⁻¹). vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of quinolin-4(1H)-one is characterized by absorptions corresponding to π → π* and n → π* electronic transitions. mdpi.com The quinoline (B57606) chromophore gives rise to strong π → π* transitions, typically observed at lower wavelengths (e.g., ~205-230 nm). mdpi.com The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, appears at longer wavelengths and is generally of lower intensity. mdpi.com The exact position and intensity of these bands can be influenced by substitution on the quinolone ring and the polarity of the solvent. researchgate.netunchainedlabs.com

Table 2: Characteristic Spectroscopic Data for Quinolin-4(1H)-one Systems

| Technique | Feature | Typical Range/Value | Significance | Reference |

| IR | C=O Stretch | 1610-1670 cm⁻¹ | Confirms presence of the keto form | derpharmachemica.com |

| N-H Stretch | ~3300-3100 cm⁻¹ | Indicates the 1H-quinolone structure | derpharmachemica.com | |

| UV-Vis | π → π* Transition | ~205-280 nm | Characteristic of the aromatic system | mdpi.com |

| n → π* Transition | > 280 nm | Associated with the carbonyl group | mdpi.com |

Mass Spectrometry (ESI-MS) in Structural Assignment

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used to determine the molecular weight of quinolin-4(1H)-one derivatives. derpharmachemica.com It typically reveals the protonated molecule, [M+H]⁺, allowing for the confirmation of the molecular formula. rsc.orgrsc.org For the parent quinolin-4(1H)-one-3-olate anion (C₉H₆NO₂⁻), the expected exact mass is approximately 160.04 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously determining the elemental composition of the molecule and distinguishing it from other potential isomers. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. The diamagnetic this compound, with all its electrons paired, is EPR-silent. However, EPR spectroscopy becomes an indispensable tool for studying its radical derivatives or its complexes with paramagnetic metal ions. researchgate.net For example, studies on the reactions of related quinoline N-oxides have used EPR to detect and characterize transient radical intermediates. researchgate.net Furthermore, if this compound is used as a ligand to coordinate with paramagnetic metal centers, such as Cu(II), EPR can provide detailed information about the coordination environment and the electronic structure of the resulting metal complex. researchgate.netresearchgate.net

X-ray Diffraction Analysis in Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

Studies on the parent 4-hydroxy-quinolin-4(1H)-one have shown that it crystallizes in the keto form. researchgate.net The crystal structure reveals that the molecules form dimers through strong intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C4=O) of another. researchgate.net The C4=O bond length is consistent with that of a typical double bond, while the C3-O bond length indicates a single bond, confirming the 3-hydroxy-4-oxo tautomer. The planarity of the bicyclic system is a key feature, facilitating π-stacking interactions between adjacent dimers in the crystal lattice. Analysis of related structures, such as goondolinone A, a complex terpenyl-quinolin-4(1H)-one, also confirms the core quinolone structure via X-ray analysis. acs.org

Table 3: Selected Crystallographic Data for 4-Hydroxy-4(1H)quinolon

| Parameter | Observation | Significance | Reference |

| Tautomeric Form | Keto form (4-oxo) | Confirms predominance in the solid state | researchgate.net |

| Crystal Packing | Dimer formation | Stabilized by N-H···O=C hydrogen bonds | researchgate.net |

| C4=O Bond Length | ~1.25-1.27 Å | Typical for a carbonyl double bond | researchgate.net |

| C3-C4 Bond Length | ~1.46 Å | Consistent with a single bond | researchgate.net |

Tautomeric Equilibrium Studies of this compound Systems

The this compound system is intrinsically linked to the tautomeric equilibrium of its protonated precursor, 3-hydroxyquinolin-4(1H)-one. This compound can exist in two primary tautomeric forms: the 4-oxo (or keto) form (3-hydroxy-quinolin-4(1H)-one) and the 4-hydroxy (or enol) form (quinoline-3,4-diol).

Figure 1: Tautomeric equilibrium between the 3-hydroxy-quinolin-4(1H)-one (keto) form and the quinoline-3,4-diol (B1203585) (enol) form.

Extensive research, combining spectroscopic and crystallographic data, has shown that for the unsubstituted parent compound, the equilibrium strongly favors the 4-oxo (keto) tautomer in both the solid state and in various solvents. researchgate.netwikipedia.org The greater stability of the keto form is attributed to the amide-like resonance within the heterocyclic ring and the formation of strong intermolecular hydrogen bonds in the solid state. researchgate.net

However, the position of this equilibrium can be significantly influenced by substitution on the quinoline ring. rsc.org Electron-withdrawing or hydrogen-bond-accepting groups at the C3 position can stabilize the enol form through the formation of an intramolecular hydrogen bond. rsc.org Conversely, substituents at other positions, such as C2 or C8, may favor the keto form due to extended conjugation and different hydrogen bonding patterns. rsc.org Theoretical calculations have also been employed to investigate the relative energies of the tautomers, generally confirming the experimental findings of the keto form's predominance for the parent system. nih.gov The deprotonation of the 3-hydroxy group leads to the this compound anion, which is the major species present at physiological pH. nih.gov

Investigations of 4-Hydroxy-/4-Oxo Tautomerism

The tautomeric relationship between the 4-oxo and 4-hydroxy forms of the quinoline ring system has been a subject of extensive investigation, employing a combination of spectroscopic, crystallographic, and computational methods. Overwhelmingly, studies indicate that for the parent quinolin-4(1H)-one and many of its derivatives, the 4-oxo (keto) tautomer is the predominant and more stable form in both the solid state and in solution. researchgate.net

X-ray crystal structure analysis of 4(1H)-quinolone revealed that it exists in the keto form as a dimer in the solid state. researchgate.net The monomers are interconnected by a distinct intermolecular hydrogen bond between the imino hydrogen (N-H) and the carbonyl oxygen (C=O), with a measured N-H···O distance of 1.795 Å. researchgate.net The carbon-oxygen bond length of approximately 1.25 Å is characteristic of a C=O double bond, further substantiating the predominance of the keto structure. researchgate.net

Spectroscopic evidence from Nuclear Magnetic Resonance (NMR) provides corroborating data for the structure in solution. In solvents like dimethylsulfoxide (DMSO) and water, both ¹H and ¹³C NMR spectra show a single set of signals, indicating the presence of one dominant tautomer. researchgate.net A key diagnostic signal in the ¹³C NMR spectrum is the chemical shift of the C4 carbon. The observation of this signal at a downfield chemical shift of approximately 176.8 ppm is characteristic of a carbonyl carbon, confirming that the 4-oxo form is the major species in DMSO solution. researchgate.netnuph.edu.ua Comparative studies with O-methylated derivatives, which are "locked" in the enol-like form, show significantly different chemical shifts, reinforcing this assignment. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-311++G(d,p), have also been applied to calculate the relative energies and stabilities of the tautomers. acs.orgnih.govresearchgate.net While these calculations generally support the experimental findings of the keto form's stability, some studies on specific quinolone-3-esters have presented contrasting results. acs.orgnih.govresearchgate.net For instance, theoretical calculations for ethyl 4-hydroxy-5-methylquinoline-3-carboxylate and ethyl 4-oxo-7-methylquinoline-3-carboxylate suggested a clear preference for the 4-hydroxyquinoline (enol) form. acs.orgnih.gov This preference was attributed to aromaticity; the enol form possesses two fully aromatic rings, whereas in the oxo tautomer, the nitrogen-containing ring is considered essentially non-aromatic. acs.orgnih.gov The energy difference was calculated to be significant, with the hydroxyquinoline form being more stable by 27 to 38 kJ/mol. acs.orgnih.gov

Further experimental work using matrix isolation combined with Fourier-transform infrared (FTIR) spectroscopy on ethyl 4-hydroxy-5-methylquinoline-3-carboxylate found no spectroscopic traces of the corresponding 4-oxo tautomer, supporting the theoretical prediction for that specific derivative. acs.orgnih.gov The tautomeric balance can also be influenced by external factors such as metal ion coordination. The chelation of metal ions like Zn²⁺ can trigger a tautomeric switch from the neutral quinolin-4(1H)-one form to the quinolin-4-olate anion. nih.gov

Table 1: Summary of Experimental and Theoretical Findings on 4-Hydroxy-/4-Oxo Tautomerism

| Method | Compound/System | Key Finding | Dominant Form | Reference(s) |

|---|---|---|---|---|

| X-ray Crystallography | 4(1H)-quinolone | Dimer linked by N-H···O=C hydrogen bonds; C=O bond length ~1.25 Å. | 4-Oxo (Keto) | researchgate.net |

| ¹³C NMR Spectroscopy | 4(1H)-quinolone in DMSO | C4 chemical shift at 176.8 ppm, indicative of a carbonyl group. | 4-Oxo (Keto) | researchgate.net |

| ¹³C NMR Spectroscopy | 3-Substituted 2-methyl-quinolin-4(1H)-ones in DMSO-d6 | Significant deshielding of C4 nucleus. | 4-Oxo (Keto) | nuph.edu.ua |

| DFT Calculations | 4-Hydroxyquinoline derivatives (general) | Keto-tautomer is energetically more stable. | 4-Oxo (Keto) | researchgate.net |

| DFT Calculations | Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate | Hydroxyquinoline form is 27 kJ/mol lower in energy. | 4-Hydroxy (Enol) | acs.orgnih.gov |

| Matrix Isolation FTIR | Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate | No experimental evidence of the 4-oxo tautomer was found. | 4-Hydroxy (Enol) | acs.orgnih.gov |

Influence of Substituents on Tautomeric Forms

The tautomeric equilibrium between the 4-oxo and 4-hydroxy forms can be subtly influenced by the nature and position of substituents on the quinoline ring. While the 4-oxo form is generally dominant, electron-donating and electron-withdrawing groups can modulate the relative stability of the tautomers.

A combined experimental and computational study on a series of 3-substituted 2-methyl-quinolin-4(1H)-ones investigated this influence. nuph.edu.ua Using ¹³C NMR spectroscopy, it was observed that various substituents at the 3-position (such as bromo) did not significantly alter the chemical shift of the C4 carbon. nuph.edu.ua The consistently large deshielding observed for the C4 nucleus across the series provided strong evidence that all the studied derivatives exist predominantly in the 4-oxo form in DMSO-d6 solution. nuph.edu.ua

More extensive computational studies using DFT have been performed on 4-hydroxyquinoline derivatives with a range of substituents (e.g., -NO₂, -Cl, -OH, -CH₃) at various positions (5, 6, 7, and 8) in the gas phase and in different solvents. researchgate.net These theoretical investigations consistently found that the keto-tautomer is the more stable and dominant form, regardless of whether the substituent is electron-withdrawing or electron-releasing. researchgate.net The solvent environment also plays a role, with polar solvents generally favoring the more polar keto tautomer, a trend also observed in related β-triketone systems. researchgate.netirb.hr

The strategic placement of substituents can also be used to intentionally "lock" the molecule into one tautomeric form. N-alkylation, for example, fixes the compound in the 4-oxo structure, while O-alkylation fixes it in the 4-hydroxy (enol ether) form. researchgate.net This technique has been crucial for dissecting the structure-activity relationships of these compounds. For instance, studies on antimalarial quinolones revealed that N-methylated derivatives, which are locked in the keto form but lack the N-H proton, were devoid of activity, highlighting the critical role of both the 4-oxo group and the N-H proton for biological function. researchgate.netresearchgate.net

Table 2: Calculated Relative Energies (ΔE, kJ/mol) of Tautomers for Substituted 4-Hydroxyquinolines in the Gas Phase This table is illustrative, based on general findings from DFT studies that the keto form is more stable. The values represent the energy of the enol form relative to the more stable keto form.

| Substituent (Position) | Substituent Type | Calculated ΔE (E_enol - E_keto) | Reference |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | > 0 | researchgate.net |

| -CH₃ (e.g., at C7) | Electron-Donating | > 0 | researchgate.net |

| -OH (e.g., at C8) | Electron-Donating | > 0 | researchgate.net |

| -Cl (e.g., at C6) | Electron-Withdrawing | > 0 | researchgate.net |

Theoretical and Computational Chemistry Studies of Quinolin 4 1h One 3 Olate

Quantum-Chemical Calculation Methodologies

Quantum-chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For quinolin-4(1H)-one and its derivatives, various methodologies have been employed to elucidate their tautomeric equilibria and electronic properties. A study on 3-substituted 2-methyl-quinolin-4(1H)-ones utilized several quantum-chemical methods to investigate their 4-hydroxy-/4-oxo tautomerism, providing a framework for understanding the parent compound. nih.gov

The Restricted Hartree-Fock (RHF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net For closed-shell molecules like quinolin-4(1H)-one, RHF provides a baseline understanding of the electronic structure by solving the Roothaan equations. In the investigation of 3-substituted 2-methyl-quinolin-4(1H)-ones, the RHF method was employed to model the isolated molecules, contributing to the understanding of their tautomeric forms. nih.gov While it is a foundational method, RHF does not inherently account for electron correlation, which can be significant for accurate energy predictions.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT calculations, particularly with the B3LYP functional, have been instrumental in studying various quinoline (B57606) derivatives. acs.orgresearchgate.netacs.org For instance, in the study of 3-substituted 2-methyl-quinolin-4(1H)-ones, DFT calculations were performed to analyze their electronic and structural parameters. nih.gov The choice of functional and basis set, such as B3LYP with the 6-311++G(d,p) basis set, is critical for obtaining reliable results that can be correlated with experimental data, such as IR and NMR spectra. researchgate.net

Møller–Plesset perturbation theory is a post-Hartree-Fock method that incorporates electron correlation effects. nih.gov The second-order Møller–Plesset (MP2) method is a common choice for improving upon the Hartree-Fock description. nih.govnih.gov In the context of quinolin-4(1H)-ones, MP2 calculations were used alongside RHF and DFT to provide a more accurate picture of the tautomeric equilibrium of 3-substituted 2-methyl derivatives. nih.gov This approach helps to refine the energy differences between tautomers, which is crucial for determining their relative stabilities.

The surrounding solvent can significantly influence the properties and behavior of a molecule. The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are widely used implicit solvation models that account for the bulk effects of the solvent. researchgate.netmdpi.com In the theoretical study of 3-substituted 2-methyl-quinolin-4(1H)-ones, the PCM COSMO procedure was applied to model the influence of solvents on the tautomeric equilibrium. nih.gov This is particularly important for comparing theoretical predictions with experimental results obtained in solution, as the solvent can stabilize one tautomer over another.

Molecular Dynamics Simulations and Energy Calculations

MD simulations have been used to investigate the interaction of PQS with the bacterial outer membrane, revealing how it inserts into the lipid A leaflet and induces membrane curvature, a process crucial for the formation of outer membrane vesicles. nih.gov These simulations highlight the importance of specific functional groups, such as the hydroxyl and carbonyl groups, in mediating these interactions through hydrogen bonding. nih.gov Furthermore, MD simulations have been employed to assess the stability of ligand-protein complexes, for instance, with derivatives of 2-amino-4-quinolone targeting proteins related to quorum sensing. The insights gained from these studies on PQS and its analogs can be extrapolated to understand the potential dynamic behavior of quinolin-4(1H)-one-3-olate in similar biological environments.

| Compound | Simulation Focus | Key Findings |

| 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) | Interaction with bacterial outer membrane | Insertion into lipid A leaflet, induction of membrane curvature |

| 2-amino-4-quinolone derivatives | Stability of complexes with quorum sensing proteins | Good correlation between simulation results and experimental biofilm inhibition |

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of small molecules to protein targets. For quinoline derivatives, molecular docking has been a valuable tool in drug discovery efforts.

Studies on PQS and its analogs have utilized molecular docking to understand their interaction with the PqsR receptor, a key protein in the Pseudomonas aeruginosa quorum-sensing pathway. researchgate.net These studies have identified key amino acid residues involved in binding and have guided the design of novel quorum-sensing inhibitors. For example, docking studies of asymmetrical disulfides based on garlic extract revealed hydrogen bonding interactions between the hydroxyl group of the ligand and residues such as Leu197 and Leu208 of the PqsR receptor. researchgate.net Although these studies are not on this compound itself, the 3-hydroxy-4-quinolone scaffold is the core interacting moiety, suggesting that similar interactions could be expected for the parent compound.

| Ligand | Protein Target | Predicted Interactions |

| 2-heptyl-3-hydroxy-4-quinolone (PQS) analogues | PqsR | Binding to the active site, guiding inhibitor design |

| Asymmetrical disulfides | PqsR | Hydrogen bonding with Leu197 and Leu208 |

Computational Assessment of Binding Modes with Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. thieme-connect.com This method is crucial for understanding the inhibitory mechanisms of quinolin-4(1H)-one derivatives against various biological targets.

Studies on related quinolone structures have successfully used docking to elucidate binding modes. For instance, in the context of antimalarial research, docking analyses of 4(1H)-quinolones revealed their binding conformations and orientations within the cytochrome bc1 complex, a key enzyme in the parasite's respiratory chain. nih.gov Similarly, docking studies on 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives, which share a core scaffold, predicted their binding mode within the active site of HIV-1 integrase. These studies showed that the quinoline ring can engage in π-stacking interactions with nucleotide bases like adenosine (B11128), while other parts of the molecule form a tight fit within pockets created by amino acid residues. thieme-connect.com

In the development of P-glycoprotein (P-gp) inhibitors, molecular dynamics (MD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been employed for quinolin-2-one-pyrimidine hybrids. These advanced simulations revealed that the most effective compounds share a binding pattern similar to known substrates and inhibitors, interacting with key residues in transmembrane helices 4–7 and 12, which is essential for their inhibitory action. nih.gov For 3,4-dihydroquinolin-2(1H)-one analogues targeting the VEGFR2 kinase domain in glioblastoma, docking studies have identified specific crucial interactions, including hydrogen bonds with key amino acids like Asp1046, Glu885, and Cys919. mdpi.com

These computational assessments provide a detailed atom-level view of the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex, guiding the design of molecules with improved binding affinity and specificity.

Interactive Table: Examples of Docking Studies on Quinolone Derivatives

| Compound Class | Biological Target | Key Interactions Observed | Reference |

| 4(1H)-quinolones | Cytochrome bc1 (Malaria) | Revealed binding conformations and orientations. | nih.gov |

| 4-hydroxyquinoline-3-carbohydrazide | HIV-1 Integrase | π-stacking with adenosine (A17), fitting into pockets formed by cytosine (C16) and guanine (B1146940) (G4). | thieme-connect.com |

| Quinolin-2-one-pyrimidine hybrids | P-glycoprotein (Multidrug Resistance) | Binding to key residues from transmembrane helices (TMH) 4–7 and 12. | nih.gov |

| 3,4-dihydroquinolin-2(1H)-one analogues | VEGFR2 Kinase (Glioblastoma) | Hydrogen bonds with Asp1052, Leu840, Asn923, and Cys919. | mdpi.com |

Structure-Activity Relationship Elucidation via Docking

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, explaining how a molecule's chemical structure relates to its biological activity. Molecular docking is a powerful tool for elucidating SAR by correlating the predicted binding modes of a series of compounds with their experimental activities.

For 4(1H)-quinolone analogues with antimalarial properties, 3D-QSAR models combined with docking have shown that substituents at the R1 and R4 positions are critical modulators for enhancing activity against cytochrome bc1. nih.gov Similarly, for quinazoline (B50416) derivatives, which are structurally related, SAR analysis has indicated that the presence of specific functional groups like C=O and amino groups on the quinoline moiety can significantly increase activity, a finding supported by docking simulations. mdpi.com

By visualizing how different functional groups on the quinolin-4(1H)-one scaffold interact with the target's binding site, researchers can make informed decisions about which structural modifications are likely to improve potency, providing a rational basis for lead optimization. nih.govnih.gov

Advanced Computational Methods for Mechanistic Insights

Beyond standard docking, advanced computational methods offer deeper understanding of the electronic properties and metabolic fate of quinolin-4(1H)-one derivatives, which are critical for designing effective and safe drug candidates.

Frontier Orbital Interactions and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgyoutube.com The energies and distributions of these orbitals are key to understanding a molecule's reactivity, electronic properties, and intramolecular charge transfer capabilities. libretexts.orgresearchgate.net The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability and reactivity. researchgate.net

For heterocyclic compounds like quinolin-4(1H)-one, FMO analysis can predict the most likely sites for reaction. For example, in a study on quinazoline derivatives, FMO analysis was used to understand their reactivity and electronic characteristics. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and greater potential for charge transfer within the molecule, which can be important for biological activity and nonlinear optical properties. researchgate.netajchem-a.com Computational studies can calculate the energy levels of these orbitals and map their distribution across the molecular structure. This information helps to explain the outcomes of chemical reactions and the nature of interactions with biological targets. libretexts.orgyoutube.com

Table: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Orbital/Concept | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability of a molecule to donate electrons; associated with nucleophilicity and basicity. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability of a molecule to accept electrons; associated with electrophilicity. youtube.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap often indicates higher chemical reactivity and easier electronic excitation. researchgate.net |

In Silico ADMET Predictions for Lead Compound Identification

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction tools have become a crucial part of the early-stage drug discovery process, allowing for the rapid screening of large numbers of compounds and the early identification of potential liabilities. mdpi.commdpi.com

For various quinoline and quinazoline derivatives, computational models are used to predict key ADMET parameters. mdpi.comrsc.org These predictions are often based on established guidelines like Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

In silico studies on quinoline-1,2,3-triazole–aniline hybrids predicted favorable aqueous solubility (QPlogS) and human serum albumin binding (QPlogKhsa), suggesting good intestinal absorption and bioavailability. mdpi.com Similar ADMET predictions for quinoline–quinazolinone–thioacetamide derivatives were performed to assess their drug-likeness. rsc.org These computational screens help to filter out compounds that are likely to have poor pharmacokinetic profiles or unacceptable toxicity, allowing researchers to focus their synthetic efforts on the most promising candidates. mdpi.comnih.gov This early-stage assessment is vital for reducing the high attrition rates of drug candidates in later, more expensive stages of development.

Table: Commonly Predicted In Silico ADMET Properties

| Parameter | Description | Importance in Drug Discovery |

| Aqueous Solubility (logS) | The logarithm of the molar solubility of a compound in water. | Essential for absorption and distribution; poor solubility can lead to low bioavailability. mdpi.com |

| Lipophilicity (logP) | The logarithm of the partition coefficient between octanol (B41247) and water. | Affects solubility, absorption, membrane permeability, and plasma protein binding. mdpi.com |

| Molecular Weight (MW) | The mass of one mole of the substance. | A key descriptor in Lipinski's Rule of Five, influencing size-dependent absorption and diffusion. mdpi.com |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). | Influences solubility and membrane permeability. mdpi.com |

| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood. | Affects drug distribution and the concentration of free, active drug. mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB and enter the central nervous system. | Crucial for CNS-targeting drugs and a potential liability for peripherally acting drugs. |

| Toxicity Prediction | Computational assessment of potential adverse effects, such as mutagenicity or cardiotoxicity. | Helps to flag potentially toxic compounds early in the discovery process. nih.gov |

Coordination Chemistry and Metal Complexation Research of Quinolin 4 1h One 3 Olate

Synthesis and Characterization of Metal Chelates with Quinolin-4(1H)-one Scaffolds

The synthesis of metal complexes with quinolin-4(1H)-one scaffolds typically involves the reaction of a suitable quinoline-based ligand with a metal salt in an appropriate solvent. acs.orgnih.gov The resulting complexes are then characterized using a variety of physicochemical and spectroscopic techniques to determine their structure, stoichiometry, and other properties.

Ligand Design and Coordination Site Analysis

Quinoline (B57606) derivatives are recognized for their synthetic flexibility, which enables the creation of a wide array of structurally diverse ligands. acs.org These ligands can coordinate to metal ions in various modes, with bidentate or tridentate chelation being common. nih.gov The coordination often occurs through the carbonyl group, a deprotonated hydroxyl group (forming the olate), and in some cases, an imine nitrogen if the ligand is a Schiff base. nih.govnih.gov

The deprotonation of the 3-hydroxy group of 3-hydroxyquinolin-4(1H)-one results in the quinolin-4(1H)-one-3-olate anion, a key species in metal chelation. nih.gov Analysis of the ligand structure and its coordination behavior is crucial for understanding the properties of the resulting metal complexes. For instance, in Schiff base ligands derived from quinoline, the azomethine nitrogen and the oxygen from the lactam group are often involved in coordination to the metal center. mdpi.com

Stoichiometry and Proposed Geometries of Metal Complexes

The stoichiometry of metal complexes with quinolin-4(1H)-one based ligands is frequently found to be 1:2 (metal:ligand). researchgate.net However, other ratios such as 1:1 can also occur depending on the specific ligand and reaction conditions. uomphysics.net

Based on spectroscopic and magnetic data, various geometries have been proposed for these complexes. Octahedral geometries are commonly suggested for Co(II), Ni(II), and Mn(II) complexes. researchgate.net For Cu(II) complexes, a distorted octahedral geometry is often proposed, while Zn(II) complexes are typically assigned a tetrahedral geometry. researchgate.net For example, a study on Co(II) and Zn(II) complexes with a bidentate quinoline derivative ligand reported a 1:2 metal-to-ligand ratio. acs.org

Table 1: Physicochemical Properties of a Quinoline Derivative Ligand and its Metal Complexes acs.org

| Compound | Formula | M.Wt ( g/mol ) | Color | Yield (%) | M.p (°C) |

| Ligand (H₂L) | C₁₄H₁₇FN₃O₂ | 278.3 | Yellow | 87 | 65-70 |

| Complex 1 (Zn) | [Zn(HL)₂] | 619.05 | White | 68 | >300 |

| Complex 2 (Co) | [Co(HL)₂] | 612.62 | Brown | 73 | >300 |

Note: [C₁₄H₁₇FN₃O₂ (Ligand) = H₂L], [HL = deprotonated ligand]; 1 = Complex 1; 2 = Complex 2. acs.org

Spectroscopic Signatures of Metal Complexation

Spectroscopic techniques are indispensable for elucidating the interaction between quinolin-4(1H)-one based ligands and metal ions.

IR and UV-Vis Spectroscopy in Ligand-Metal Interaction Studies

Infrared (IR) spectroscopy provides valuable information about the coordination sites of the ligand. The formation of a metal complex is often indicated by shifts in the characteristic vibrational frequencies of the ligand. For example, a shift in the ν(C=N) (azomethine) and ν(C-O) (phenolic) stretching bands in the IR spectrum of a Schiff base ligand upon complexation suggests the involvement of these groups in coordination to the metal ion. nih.gov The appearance of new bands in the far-IR region can be attributed to ν(M-N) and ν(M-O) vibrations, further confirming the formation of the metal chelate. nih.gov

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the ligand and the metal complexes. The complexation of a ligand with a metal ion typically leads to shifts in the absorption bands. New absorption bands may appear in the visible region, which are often attributed to ligand-to-metal charge transfer (LMCT) transitions or d-d transitions within the metal center. mdpi.com These spectral changes provide evidence for ligand-metal interaction and can offer insights into the geometry of the complex. mdpi.com For instance, the electronic absorption spectrum of a Cu(II) complex showing a d-d band around a certain wavelength can suggest a distorted octahedral geometry. mdpi.com

Magnetic Moment and EPR Spectroscopy for Metal Oxidation States

Magnetic moment measurements are crucial for determining the spin state and, consequently, the geometry of paramagnetic metal complexes. For instance, the magnetic moment of a high-spin octahedral Mn(II) complex is expected to be around 5.88 B.M. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as Cu(II) complexes. The EPR spectrum can provide information about the oxidation state of the metal ion and the coordination environment. nih.gov For example, the EPR spectra of Cu(II) complexes can indicate a distorted tetrahedral or square planar geometry. nih.gov Pulsed EPR techniques can be particularly useful for observing nuclei in metal complexes where electron spin relaxation times are too long for conventional NMR spectroscopy. acs.org

Theoretical Approaches to Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), are increasingly being used to complement experimental studies of metal-ligand interactions. bendola.com DFT calculations can be employed to optimize the geometries of ligands and their metal complexes, providing a theoretical validation of the proposed structures. nih.govbendola.com These calculations can also help in understanding the electronic structure and reactivity of the complexes by analyzing the frontier molecular orbitals (HOMO and LUMO). bendola.com

Theoretical studies can also provide insights into the vibrational spectra of the compounds, aiding in the assignment of experimental IR bands. bendola.com Furthermore, computational approaches are valuable in predicting the interaction of these metal complexes with biological macromolecules, which is crucial for the design of new therapeutic agents. tdx.cat

Quantum Chemical Studies of Metal Complex Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound metal complexes. These studies provide insights that are often inaccessible through experimental methods alone.

A key area of investigation has been the role of metal complexes in activating small molecules. For instance, quantum chemical studies have been used to explore the mechanism of carbon monoxide (CO) release from 3-hydroxy-4-oxoquinolines, a process catalyzed by certain enzymes and mimicked by synthetic metal complexes. scispace.com One proposed mechanism for a manganese(II)-containing bacterial quercetin (B1663063) dioxygenase (QDO) reacting with nitric oxide (HNO) was investigated using quantum chemical methods. scispace.com These calculations suggested that the regioselectivity of the reaction is an inherent property of the reactants and identified a rate-determining step involving the cleavage of the five-membered ring, which leads to CO extrusion, with a calculated energy barrier of 21.5 kcal/mol. scispace.com Such computational analyses are vital for understanding the electronic factors that govern the reactivity and stability of the metal-ligand assembly.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are frequently calculated to predict the chemical reactivity of these complexes. mdpi.com These frontier orbitals help in understanding the electron-donating and accepting capabilities of the complexes, which is crucial for their interaction with biological targets. mdpi.comnih.gov

Computational Modeling of Coordination Geometries

Computational modeling is a powerful tool for predicting and verifying the three-dimensional structures of metal complexes. For this compound, the most common coordination mode involves the deprotonated hydroxyl group at position 3 and the adjacent carbonyl oxygen at position 4, forming a stable five-membered chelate ring with a metal ion. researchgate.net This bidentate coordination is a recurring motif in the vast majority of its metal complexes. researchgate.net

To quantify the geometry of coordination complexes, various descriptors have been developed. These metrics can be used to describe the geometry of four-coordinate or five-coordinate complexes, distinguishing between, for instance, tetrahedral and square planar geometries. Such computational tools and descriptors are essential for rationalizing the structures determined by experimental methods like X-ray crystallography and for predicting the structures of new, unsynthesized complexes.

Table 1: Common Coordination Characteristics of Quinolone-type Ligands This table is generated based on general principles of quinolone coordination chemistry.

| Feature | Description | Reference |

| Primary Chelation Site | The 4-oxo (carbonyl) group and an adjacent functional group at the 3-position (e.g., olate or carboxylate). | researchgate.net, |

| Common Coordination Mode | Bidentate, forming a five-membered chelate ring with the metal ion. | researchgate.net |

| Stoichiometry | 1:1, 1:2, or 1:3 (metal:ligand) ratios are common depending on the metal ion's charge and coordination number. | researchgate.net |

| Computational Method | Density Functional Theory (DFT) is widely used to model and predict coordination geometries. | mdpi.com |

Research on the Biological Relevance of this compound Metal Complexes

The metal complexes of this compound and its derivatives are of significant interest due to their interactions with biological systems. The chelation of metal ions can dramatically alter the biological activity of the parent quinolone molecule, leading to potential therapeutic applications. researchgate.net Research has focused on two primary areas: the interaction of these complexes with nucleic acids, leading to DNA cleavage, and their interaction with proteins, particularly enzymes, which can modulate cellular signaling pathways.

DNA Cleavage Mechanisms Mediated by Metal Complexes

The ability of metal complexes to bind and cleave DNA is a hallmark of many potential anticancer and antimicrobial agents. While research on the specific compound this compound is limited, studies on closely related derivatives provide significant insights into these mechanisms.

Research on metal complexes of 1-methyl-2-phenyl-3-hydroxy-4(1H)-quinolone, an analogue of the title compound, has demonstrated strong interactions with calf thymus DNA (CT-DNA). Furthermore, these complexes showed a high capacity for cleaving pUC19 plasmid DNA. An observed correlation between the DNA cleavage efficiency and in vitro cytotoxicity against human cancer cell lines suggests that DNA is a key molecular target for these compounds. The general mechanism of DNA cleavage by transition metal complexes can occur through oxidative pathways, often involving the generation of reactive oxygen species (ROS) that attack the deoxyribose sugar or nucleobases, or through hydrolytic pathways that directly break the phosphodiester backbone. Many quinoline-based metal complexes have been shown to mediate DNA cleavage.

Table 2: DNA Interaction Studies of a 3-Hydroxy-4(1H)-quinolone Analogue Complex Data based on studies of 1-methyl-2-phenyl-3-hydroxy-4(1H)-quinolone complexes.

| Activity | Target Molecule | Observation | Reference |

| DNA Binding | Calf Thymus DNA (CT-DNA) | Strong interaction observed. | |

| DNA Cleavage | pUC19 Plasmid DNA | High ability to cleave the plasmid. | |

| Biological Correlation | Cytotoxicity (HOS, MCF7 cells) | A correlation was found between DNA cleavage ability and cytotoxicity. |

Interaction with Biological Macromolecules: A Mechanistic Perspective

The interaction of this compound and its derivatives with proteins is fundamental to their biological roles, particularly in the context of bacterial signaling and enzyme inhibition.

A prominent example is the Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4-quinolone (B1224666), a molecule central to quorum sensing in Pseudomonas aeruginosa. This signaling molecule's activity is intertwined with metal ions; for instance, PQS binds ferric iron (Fe III), forming a complex that makes iron inaccessible to other microorganisms. This interaction with a metal ion is a critical first step before the molecule can exert its effect on protein targets within the cell to regulate gene expression, including virulence factors.

Furthermore, the metabolism and activity of these quinolones are directly mediated by enzymes. In P. aeruginosa, a hotdog-fold thioesterase, PA5202, shows activity that could reduce the intracellular levels of PQS. The activity of this enzyme is notably influenced by metal ions; it is stimulated by Mg²⁺ and Mn²⁺ but inhibited by low concentrations of Cu²⁺ and Zn²⁺. This demonstrates a complex interplay where metal ions can modulate the function of an enzyme that, in turn, regulates a quinolone-based signaling pathway.

Additionally, specific enzymes known as 3-hydroxy-4-oxoquinoline dioxygenases catalyze the degradation of these quinolones, a reaction that can lead to the production of carbon monoxide. scispace.com The study of these enzymes and their synthetic model systems provides a direct mechanistic perspective on how metal-quinolone complexes are recognized and processed by biological macromolecules. scispace.com

Mechanistic Studies of Biological Interactions Involving Quinolin 4 1h One 3 Olate Derivatives

Molecular Mechanisms of Antimicrobial Action

The antibacterial efficacy of quinolinone derivatives is primarily achieved by disrupting fundamental cellular processes, namely the replication of genetic material and, to a lesser extent, the synthesis of proteins.

The principal mechanism of antimicrobial action for quinolin-4(1H)-one derivatives involves the inhibition of bacterial DNA synthesis. mdpi.com This is accomplished by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. mdpi.comrsc.org These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

The process begins with the quinolone compound binding to the enzyme-DNA complex. asm.org As the topoisomerases perform their function of creating transient double-strand breaks in the bacterial DNA to relieve supercoiling, the quinolone molecule intercalates and stabilizes this "cleaved complex". mdpi.comasm.orgbohrium.com By trapping the enzyme on the DNA, the drug prevents the subsequent re-ligation of the broken DNA strands. asm.org This action effectively stalls replication forks, leading to an accumulation of double-strand DNA breaks and ultimately triggering a cascade of events that result in rapid bacterial cell death. mdpi.comasm.org

Gram-negative bacterial activity is generally associated with a higher affinity for DNA gyrase, while activity against Gram-positive bacteria often correlates with the inhibition of topoisomerase IV. mdpi.com This targeted disruption of nucleic acid synthesis is a key factor in the potent bactericidal effect of this class of compounds. rsc.org

While the primary target of quinolin-4(1H)-one derivatives is nucleic acid synthesis, effects on protein biosynthesis have also been observed. However, current research suggests that the inhibition of protein synthesis is not a primary mechanism of action but rather a downstream consequence of the initial damage to DNA and RNA. ishs.orgactahort.org

Studies on related quinoline (B57606) derivatives have shown that DNA synthesis is inhibited first, followed by a decline in RNA synthesis. ishs.orgactahort.org Protein synthesis is typically the last major metabolic pathway to be affected. ishs.orgactahort.org This temporal sequence indicates that the impact on protein production is likely an indirect result of the cell's inability to properly transcribe genetic information from the damaged DNA template. Furthermore, some studies have noted that the bactericidal activity of certain quinolones is diminished by protein synthesis inhibitors, suggesting that active protein production is necessary for the lethal effects of the drug to manifest, likely through the synthesis of endogenous nucleases that contribute to chromosome fragmentation. bohrium.com

Mechanistic Insights into Antiparasitic Activity

The antiparasitic effects of quinolin-4(1H)-one-3-olate derivatives are multifaceted, involving critical interactions with essential parasite-specific enzymes that disrupt vital metabolic pathways. These interactions form the basis of their selective toxicity towards parasites, while exhibiting lower effects on the host.

Interaction with Key Parasitic Proteins (e.g., Pyridoxal (B1214274) Kinase, Trypanothione (B104310) Reductase)

Quinoline derivatives have been identified as inhibitors of pyridoxal kinase, an enzyme crucial for the synthesis of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. nih.govfrontiersin.org PLP is an essential cofactor for numerous metabolic enzymes in parasites like Plasmodium and Trypanosoma. nih.govfrontiersin.org By inhibiting pyridoxal kinase, these compounds effectively starve the parasite of this vital cofactor, leading to a metabolic collapse. For instance, the well-known quinoline antimalarials, chloroquine (B1663885) and primaquine, have been shown to inhibit the pyridoxal kinase of the malaria parasite. nih.gov

Furthermore, research has highlighted the role of 2,3-dihydroquinazolin-4(1H)-one derivatives, which share a core structural similarity with quinolin-4(1H)-ones, as inhibitors of both pyridoxal kinase and trypanothione reductase in Leishmania. mdpi.comresearchgate.net Trypanothione reductase is a key enzyme in the thiol-redox system of trypanosomatid parasites, protecting them from oxidative stress. Its inhibition leads to an accumulation of reactive oxygen species, causing cellular damage and parasite death. The dual inhibition of both pyridoxal kinase and trypanothione reductase presents a powerful two-pronged attack on the parasite's survival mechanisms.

A study on 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated their potent in vitro antileishmanial activity, which was attributed to their strong binding to both pyridoxal kinase and trypanothione reductase. mdpi.com The IC50 values for two of the most promising derivatives, 3a and 3b , underscore their efficacy. mdpi.comresearchgate.net

Table 1: In Vitro Antileishmanial Activity of 2,3-Dihydroquinazolin-4(1H)-one Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| 3a | 1.61 |

| 3b | 0.05 |

Data sourced from in vitro studies on Leishmania species. researchgate.net

Molecular Basis of Anticancer Potential

The anticancer properties of this compound and its derivatives are attributed to a range of molecular interactions that collectively disrupt cancer cell proliferation and survival. These mechanisms include direct interaction with DNA, interference with crucial cellular enzymes, induction of oxidative stress, and modulation of gene expression.

DNA Binding and Intercalation Studies

A significant aspect of the anticancer activity of many quinoline derivatives is their ability to interact with DNA. scispace.com These compounds can bind to the DNA double helix, often through intercalation, a process where the planar aromatic ring system of the compound inserts itself between the base pairs of the DNA. This interaction can distort the DNA structure, interfering with fundamental processes like replication and transcription, ultimately leading to cell death.

Studies on 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin derivatives have provided quantitative insights into their DNA binding affinity. The binding constants (Kb), determined through spectroscopic methods, indicate the strength of the interaction between the compound and calf thymus DNA (CT-DNA). researchgate.net

Table 2: DNA Binding Constants of 4-(2-Hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin Derivatives

| Compound | Binding Constant (Kb) (M⁻¹) |

|---|---|

| 2a | 4.3 x 10⁴ |

| 2d | 3.8 x 10⁴ |

Data from electronic spectral studies with CT-DNA. researchgate.net

The higher binding constant of compound 2a suggests a stronger interaction with DNA compared to compound 2d . researchgate.net Such intercalative binding is a hallmark of many successful anticancer drugs. scispace.com

Impeding DNA Synthesis Pathways

Beyond simple binding, quinolin-4(1H)-one derivatives can actively disrupt the machinery of DNA synthesis. researchgate.netnih.gov A primary target in this regard is the enzyme topoisomerase II. researchgate.netsemanticscholar.org Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. By inhibiting topoisomerase II, these compounds prevent the re-ligation of DNA strands that have been cleaved by the enzyme, leading to the accumulation of DNA double-strand breaks and triggering apoptosis. scispace.com

A study on a hybrid molecule incorporating a 2-quinolone moiety, compound 5a , demonstrated potent inhibitory activity against topoisomerase II, with a determined IC50 value. semanticscholar.org

Table 3: Topoisomerase II Inhibitory Activity

| Compound | IC50 (ng/mL) |

|---|---|

| 5a | 75.82 |

| Podophyllotoxin (Standard) | 31.24 |

Data from in vitro topoisomerase II inhibition assay. semanticscholar.org

The ability of quinolinone derivatives to inhibit other key enzymes involved in DNA synthesis, such as DNA-dependent protein kinase, has also been reported. rsc.org

Induction of Oxidative Stress Mechanisms

Another crucial mechanism underlying the anticancer potential of quinolin-4(1H)-one derivatives is the induction of oxidative stress within cancer cells. These compounds can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. Elevated levels of ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

Several studies have demonstrated that quinoline derivatives can significantly increase intracellular ROS levels in cancer cells. This disruption of the cellular redox balance is a key contributor to their cytotoxic effects. While specific quantitative data for this compound is emerging, the general trend for related quinoline structures points towards a pro-oxidant mechanism of action.

Modulation of Gene Expression Profiles

Quinolin-4(1H)-one derivatives can exert their anticancer effects by modulating the expression of genes that are critical for tumor growth, proliferation, and metastasis. ethz.ch This can involve the downregulation of oncogenes or the upregulation of tumor suppressor genes.

A notable example is the novel quinoline derivative 91b1 , which has been shown to downregulate the expression of Lumican (LUM), a proteoglycan that is overexpressed in several cancers and is associated with increased cell migration and invasion. ethz.ch Microarray analysis and subsequent qRT-PCR have confirmed the ability of this compound to significantly reduce Lumican mRNA levels. ethz.ch

Furthermore, studies on quinoline derivatives in breast cancer have shown their ability to affect the expression of genes involved in cell division, such as β-tubulin. rsc.org The inhibition of tubulin polymerization and the subsequent disruption of the microtubule network is a well-established anticancer strategy, and modulating the expression of tubulin genes can contribute to this effect. rsc.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

The biological activity of quinolin-4(1H)-one derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how these compounds interact with their biological targets on a molecular level. By systematically modifying the chemical structure and observing the corresponding changes in biological potency, researchers can deduce the key structural features required for activity. This knowledge is instrumental in the rational design of more effective and specific therapeutic agents. Two fundamental aspects of the quinolin-4(1H)-one scaffold that have been extensively studied are the influence of substituents and the planarity of the core structure.

Influence of Substituent Position and Electronic Effects on Biological Targets

The type, position, and electronic properties of substituents on the quinolin-4(1H)-one ring system profoundly dictate the molecule's interaction with biological targets, thereby influencing its therapeutic efficacy. nih.govnih.gov SAR studies have revealed that specific substitutions at various positions can enhance activities such as anticancer, antimalarial, and antimicrobial effects. researchgate.netmdpi.com

The C2 position often accommodates aromatic rings. In antimalarial quinolones, meta-substituted aromatic rings at this position have been a key feature in lead optimization. nih.gov

The C3 position is also critical. It is believed that substituents at this position should be coplanar with the quinoline ring to maintain activity. mdpi.com In some antimalarial derivatives, the introduction of a bromo group at C3 resulted in compounds with low nanomolar potency against P. falciparum strains. nih.gov However, for certain tricyclic benzo[g]quinolin-4(1H)-one derivatives with antitumor activity, a free carboxylic acid at the C3 position was found to be unfavorable. clockss.org

Substitutions on the benzenoid ring (C5, C6, C7, C8) significantly modulate bioactivity and target specificity:

C5-Position : The nature of the substituent at C5 can affect the molecule's ability to penetrate cells and bind to its target. mdpi.com Studies on antimalarial compounds showed that a 7-methoxy group generally conferred more activity than a 5-methoxy substituent, highlighting the importance of substituent placement. nih.gov

C6-Position : A fluorine atom at the C6 position is often considered optimal, a modification that significantly improved the activity spectrum in second-generation quinolone antibiotics. mdpi.com Halogen substitution at this position has also been shown to affect antimycobacterial activity. nih.gov

C7-Position : This position is frequently responsible for direct interaction with enzymes like DNA gyrase and topoisomerase II. mdpi.comresearchgate.net The introduction of aromatic or specific N-heterocyclic rings (e.g., piperazine (B1678402) or pyrrolidine) at C7 can influence the spectrum of activity, such as enhancing potency against Gram-negative or Gram-positive bacteria, respectively. mdpi.com For antitumor properties, aromatic rings at this position have been shown to be beneficial. mdpi.com

C8-Position : A methoxy (B1213986) group at the C8 carbon has been associated with improved antitumor properties. mdpi.com

Quantitative SAR (QSAR) analyses have sometimes revealed complex relationships. For a series of antimalarial 4(1H)-quinolones, a significant linear correlation was found between the potency and the hydrophobicity of substituents, whereas no such correlation was observed with electronic effects described by the Hammett constant. nih.gov This suggests that for that specific series, how the drug partitions into lipid environments is more critical than the electron-donating or -withdrawing nature of the substituents for its antimalarial action. nih.gov

| Position | Substituent Type/Group | Observed Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|---|

| N1 | Cyclopropyl | Increases activity compared to ethyl | Anticancer | mdpi.com |

| C3 | Bromo | Low nanomolar EC50 values | Antimalarial (P. falciparum) | nih.gov |

| C3 | Free Carboxylic Acid | Unfavorable for activity | Antitumor (Benzo[g]quinolones) | clockss.org |

| C6 | Fluorine | Optimal; improves spectrum of activity | Antibacterial | mdpi.com |

| C6 | Halogen | Affects activity | Antimycobacterial | nih.gov |

| C7 | Piperazine/Pyrrolidine | Influences antibacterial spectrum (Gram-negative vs. Gram-positive) | Antibacterial (DNA Gyrase) | mdpi.com |

| C7 | Aromatic Rings | Improves properties | Antitumor (Topoisomerase II) | mdpi.com |

| C8 | Methoxy | Improves properties | Antitumor | mdpi.com |

Role of Core Structure Planarity in Bioactivity

The planarity of the heterocyclic core is a defining structural characteristic for the biological activity of many quinolin-4(1H)-one derivatives. This is particularly true for compounds that exert their effect by intercalating into DNA. DNA intercalators are typically large, planar, polycyclic aromatic systems that can insert themselves between the base pairs of the DNA double helix. This action can inhibit DNA replication and transcription, leading to cell death, which is a common mechanism for anticancer agents. clockss.org

The 4(1H)-quinolone core itself possesses a high degree of planarity, which is considered a key structural feature for potency. researchgate.net SAR studies have consistently shown that modifications compromising this planarity can lead to a significant loss of biological activity. For example, it is believed that substituents at the C3 position should be coplanar with the quinoline ring system to ensure effective interaction with the target. mdpi.com

The importance of planarity is well-illustrated in studies of tricyclic derivatives like benzo[g]quinolin-4(1H)-ones. The fusion of an additional aromatic ring to the quinolone nucleus enhances the planar surface area, which is advantageous for improving antitumor activity through more effective DNA intercalation. clockss.org In these systems, maintaining a coplanar tricyclic DNA-intercalating chromophore is a key design principle. clockss.org Docking studies further support the role of the planar core, indicating that the NH group at position 1 and the C4-carbonyl group are often involved in crucial hydrogen bonding interactions with the target protein or enzyme, which requires a specific spatial arrangement facilitated by the rigid, planar structure. researchgate.net

| Derivative Class | Structural Feature | Mechanism of Action | Significance of Planarity | Reference |

|---|---|---|---|---|

| Quinolin-4(1H)-ones | Bicyclic aromatic core | General (e.g., enzyme inhibition) | The 4(1H)-quinolone core is a key feature for potency; NH and C=O groups are involved in target binding. | researchgate.net |

| Quinolin-4(1H)-ones | C3-substituent | General | The substituent at position 3 should be coplanar with the quinoline ring for optimal activity. | mdpi.com |